molecular formula C12H16N2O3 B6639211 (2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid

(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid

Cat. No.: B6639211
M. Wt: 236.27 g/mol
InChI Key: SQLMJBKQRMAOPQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group and a carbonyl group, which is linked to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid typically involves the coupling of a pyridine derivative with an amino acid precursor. One common method involves the use of magnetically recoverable catalysts for the preparation of pyridine derivatives . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes can further enhance the production yield and reduce the cost of manufacturing.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium (IV) oxide, reducing agents like LiAlH4, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the amino acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid is unique due to its specific combination of a pyridine ring and an amino acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-7(2)10(12(16)17)14-11(15)9-6-13-5-4-8(9)3/h4-7,10H,1-3H3,(H,14,15)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLMJBKQRMAOPQ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC=C1)C(=O)N[C@@H](C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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